![molecular formula C11H9BrN2O B1489729 6-(4-Bromophenyl)-2-methylpyrimidin-4-ol CAS No. 1368872-64-3](/img/structure/B1489729.png)
6-(4-Bromophenyl)-2-methylpyrimidin-4-ol
Overview
Description
The compound “6-(4-Bromophenyl)-2-methylpyrimidin-4-ol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives have been synthesized and studied for their antimicrobial and antiproliferative activities .Molecular Structure Analysis
The molecular structure of similar compounds like “5-(4-bromophenyl)-4,6-dichloropyrimidine” has been studied using single crystal X-ray diffraction method .Scientific Research Applications
Synthesis and Characterization
6-(4-Bromophenyl)-2-methylpyrimidin-4-ol and its derivatives have been a subject of interest in the synthesis and characterization of chemical compounds. For instance, the synthesis and characterization of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives have been studied, revealing their chemical structures through IR, 1H, 13C NMR, MS, and elemental data. These compounds have demonstrated significant antibacterial and antifungal activity, highlighting their potential as molecules for further development in antimicrobial applications (Laxmi et al., 2019).
Antimicrobial Activity
Derivatives of 6-methylpyrimidine, including compounds related to 6-(4-Bromophenyl)-2-methylpyrimidin-4-ol, have been explored for their antimicrobial properties. For instance, dicationic diaryl methylprimidines have shown strong binding to the minor groove of DNA and exhibited significant activity against Pneumocystis carinii pneumonia (PCP) in an immunosuppressed rat model, underscoring their potential in treating PCP (Boykin et al., 1998).
Structural Analysis and Theoretical Insights
Arylsulfonylated 2-amino-6-methylpyrimidin derivatives have been synthesized and studied using X-ray diffraction and theoretical calculations, including Natural Bond Order (NBO) and Frontier Molecular Orbital (FMO) analysis. These studies provide insights into the structural stabilities and reactivity of these compounds, suggesting their potential in various scientific applications (Ali et al., 2021).
Future Directions
properties
IUPAC Name |
4-(4-bromophenyl)-2-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-7-13-10(6-11(15)14-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBZVABQWCTBBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromophenyl)-2-methylpyrimidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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